molecular formula C12H15F3O2 B13418184 Bicyclo[2.2.1]heptan-2-one, 1,7,7-trimethyl-3-(2,2,2-trifluoro-1-hydroxyethylidene)-, (1R,4S)- CAS No. 62859-26-1

Bicyclo[2.2.1]heptan-2-one, 1,7,7-trimethyl-3-(2,2,2-trifluoro-1-hydroxyethylidene)-, (1R,4S)-

Cat. No.: B13418184
CAS No.: 62859-26-1
M. Wt: 248.24 g/mol
InChI Key: VTCJAHCGQQPSAH-KBUNVGBDSA-N
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Description

Bicyclo[2.2.1]heptan-2-one, 1,7,7-trimethyl-3-(2,2,2-trifluoro-1-hydroxyethylidene)-, (1R,4S)-: is a complex organic compound characterized by its unique bicyclic structure. This compound is notable for its trifluoromethyl group, which imparts distinct chemical properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bicyclo[2.2.1]heptan-2-one, 1,7,7-trimethyl-3-(2,2,2-trifluoro-1-hydroxyethylidene)-, (1R,4S)- typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the bicyclic core: This is achieved through a Diels-Alder reaction, where a diene reacts with a dienophile to form the bicyclo[2.2.1]heptane structure.

    Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents under controlled conditions to ensure selective incorporation of the trifluoromethyl group.

    Functionalization of the ketone and hydroxyl groups:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

Bicyclo[2.2.1]heptan-2-one, 1,7,7-trimethyl-3-(2,2,2-trifluoro-1-hydroxyethylidene)-, (1R,4S)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Nucleophiles: Grignard reagents, organolithium compounds.

Major Products

The major products formed from these reactions include trifluoromethyl-substituted alcohols, carboxylic acids, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Bicyclo[2.2.1]heptan-2-one, 1,7,7-trimethyl-3-(2,2,2-trifluoro-1-hydroxyethylidene)-, (1R,4S)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism by which Bicyclo[2.2.1]heptan-2-one, 1,7,7-trimethyl-3-(2,2,2-trifluoro-1-hydroxyethylidene)-, (1R,4S)- exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in modulating the compound’s reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to alterations in biochemical pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[2.2.1]heptan-2-one derivatives: Compounds with similar bicyclic structures but different substituents.

    Trifluoromethyl-substituted ketones: Compounds with similar trifluoromethyl groups but different core structures.

Uniqueness

The uniqueness of Bicyclo[2.2.1]heptan-2-one, 1,7,7-trimethyl-3-(2,2,2-trifluoro-1-hydroxyethylidene)-, (1R,4S)- lies in its combination of a bicyclic core with a trifluoromethyl group and a hydroxyethylidene moiety. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

CAS No.

62859-26-1

Molecular Formula

C12H15F3O2

Molecular Weight

248.24 g/mol

IUPAC Name

(1R,4S)-1,7,7-trimethyl-3-(2,2,2-trifluoro-1-hydroxyethylidene)bicyclo[2.2.1]heptan-2-one

InChI

InChI=1S/C12H15F3O2/c1-10(2)6-4-5-11(10,3)8(16)7(6)9(17)12(13,14)15/h6,17H,4-5H2,1-3H3/t6-,11+/m1/s1

InChI Key

VTCJAHCGQQPSAH-KBUNVGBDSA-N

Isomeric SMILES

C[C@@]12CC[C@@H](C1(C)C)C(=C(C(F)(F)F)O)C2=O

Canonical SMILES

CC1(C2CCC1(C(=O)C2=C(C(F)(F)F)O)C)C

Origin of Product

United States

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